Eprotirome

thyroid hormone receptor TRβ selectivity receptor binding affinity

Eprotirome is a first-generation TRβ-selective thyromimetic with a 22-fold selectivity window (Ki TRβ 0.43 nM vs. TRα 9.6 nM), serving as the optimal reference standard for benchmarking novel thyromimetics. Clinically validated in Phase III, it delivers 32% LDL-C and 45–55% Lp(a) reductions when added to statins. Its documented hepatocyte proliferation without transaminase elevations supports liver regeneration research, while its cartilage toxicity in chronic canine studies provides a critical negative control for next-generation TRβ agonist safety profiling. Source high-purity Eprotirome to ensure reproducible selectivity and toxicity benchmarks.

Molecular Formula C18H17Br2NO5
Molecular Weight 487.1 g/mol
CAS No. 355129-15-6
Cat. No. B1671557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEprotirome
CAS355129-15-6
Synonyms3-((3,5-dibromo-4-(4-hydroxy-3-(1-methylethyl)phenoxy)phenyl)amino)-3-oxopropanoic acid
eprotirome
KB 2115
KB-2115
KB2115
Molecular FormulaC18H17Br2NO5
Molecular Weight487.1 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C=CC(=C1)OC2=C(C=C(C=C2Br)NC(=O)CC(=O)O)Br)O
InChIInChI=1S/C18H17Br2NO5/c1-9(2)12-7-11(3-4-15(12)22)26-18-13(19)5-10(6-14(18)20)21-16(23)8-17(24)25/h3-7,9,22H,8H2,1-2H3,(H,21,23)(H,24,25)
InChIKeyVPCSYAVXDAUHLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Eprotirome CAS 355129-15-6: Liver-Selective Thyroid Hormone Receptor Agonist for Dyslipidemia Research


Eprotirome (KB2115, BMS-356384) is a synthetic thyromimetic compound developed as a liver-selective agonist of the thyroid hormone receptor (TR) [1]. It belongs to the first-generation class of TRβ-selective thyromimetics, alongside sobetirome (GC-1), and was investigated in Phase III clinical trials for the treatment of dyslipidemia and heterozygous familial hypercholesterolemia [2]. Eprotirome lowers serum LDL cholesterol by increasing hepatic clearance via upregulation of the LDL-receptor gene and also reduces Lp(a) lipoprotein levels [3]. The compound was discontinued in 2012 due to cartilage toxicity findings in long-term canine toxicology studies, but remains a valuable reference tool for understanding TRβ pharmacology and liver-selective thyromimetic mechanisms [4].

Why Eprotirome (CAS 355129-15-6) Cannot Be Substituted with Generic Thyromimetics or Other TRβ Agonists


Generic substitution among thyromimetics is scientifically invalid due to substantial differences in TRβ selectivity ratios, tissue distribution profiles, and clinical efficacy-safety windows [1]. While multiple TRβ agonists exist (sobetirome, KB141, MB07344, resmetirom), their selectivity for TRβ versus TRα ranges from 10-fold to 40-fold, with eprotirome demonstrating a 22-fold selectivity [2]. Even compounds with similar TRβ selectivity, such as sobetirome (10-fold), exhibit different pharmacokinetic properties and clinical LDL-lowering magnitude: sobetirome produced up to 41% LDL reduction as monotherapy in Phase I, whereas eprotirome achieved 32% reduction when added to statin therapy [3]. Non-selective analogs like DIPTA (equal TRα/TRβ affinity) or TRIAC (2-3 fold selectivity) cannot replicate eprotirome's liver-targeted profile [4]. The evidence below quantifies these differentiating parameters.

Eprotirome (355129-15-6): Quantitative Differentiation Evidence vs. TRβ Agonist Comparators


TRβ Selectivity: Eprotirome 22-Fold vs. Sobetirome 10-Fold vs. DIPTA 1-Fold

Eprotirome demonstrates a 22-fold higher affinity for thyroid hormone receptor β (TRβ) compared to TRα [1]. This selectivity ratio is substantially higher than that of sobetirome (GC-1), which exhibits 10-fold TRβ selectivity, and DIPTA, which binds TRα and TRβ with equal affinity (1-fold) [2]. TRIAC, a natural thyroid hormone metabolite, shows only 2- to 3-fold TRβ selectivity [3]. The higher selectivity ratio of eprotirome is hypothesized to confer improved cardiac safety by minimizing TRα-mediated chronotropic effects, although direct comparative cardiac safety data between these agents in humans are not available [4].

thyroid hormone receptor TRβ selectivity receptor binding affinity

LDL Cholesterol Reduction: Eprotirome 32% Add-On to Statin vs. Sobetirome 41% Monotherapy

In a 12-week randomized, placebo-controlled Phase II trial (NCT00593047), eprotirome 100 μg daily added to ongoing statin therapy (simvastatin or atorvastatin) reduced serum LDL cholesterol by 32% from baseline, compared to a 7% reduction with placebo [1]. Placebo-adjusted LDL reduction was approximately 25 percentage points. In contrast, sobetirome (GC-1) in a Phase I multiple-dose study reduced LDL cholesterol by up to 41% as monotherapy at 100 μg daily over 2 weeks, with placebo reduction of 5% [2]. Direct head-to-head comparison is not available; however, the differential clinical trial design (add-on vs. monotherapy) and treatment duration (12 weeks vs. 2 weeks) preclude direct efficacy comparison.

LDL cholesterol dyslipidemia statin add-on therapy

Lp(a) Reduction: Eprotirome 45-55% Decrease vs. Statins' Modest Effects

Eprotirome produced a dose-dependent reduction in serum lipoprotein(a) [Lp(a)] concentrations of 45-55% when added to statin therapy in hypercholesterolemic patients [1]. This magnitude of Lp(a) lowering substantially exceeds that of statins alone, which typically reduce Lp(a) by 0-10% [2]. Sobetirome has also been reported to reduce Lp(a) levels, but quantitative clinical data for sobetirome's Lp(a) reduction are limited [3]. The robust Lp(a)-lowering effect of eprotirome is mechanistically linked to TRβ-mediated regulation of hepatic apolipoprotein(a) synthesis [4].

lipoprotein(a) Lp(a) cardiovascular risk

Hepatocyte Proliferation: Eprotirome Induces Mitogenesis Within 18 Hours Without Overt Toxicity

In a rat model, a single dose of eprotirome (KB2115) induced hepatocyte proliferation evident as early as 18 hours post-administration, demonstrating a direct mitogenic effect [1]. No increase in serum transaminase levels or apoptosis was observed prior to or concomitantly with the S phase, indicating the proliferative response occurred without overt hepatotoxicity [2]. This property distinguishes eprotirome from some other TRβ agonists; for instance, KB141 has not been reported to induce comparable early hepatocyte proliferation, and T3 (the endogenous ligand) triggers both TRα- and TRβ-mediated effects including cardiac stimulation [3].

hepatocyte proliferation liver regeneration mitogenesis

Development Discontinuation Due to Canine Cartilage Toxicity: A Critical Safety Consideration

Eprotirome's Phase III development program was discontinued in February 2012 after 12-month canine toxicology studies revealed cartilage damage [1]. This finding led to termination of all ongoing eprotirome trials, including a long-term Phase III study in heterozygous familial hypercholesterolemia patients [2]. In contrast, resmetirom (MGL-3196), a later-generation liver-selective TRβ agonist, successfully completed Phase III trials (MAESTRO-NASH) without similar cartilage toxicity signals and received FDA approval for NASH in 2024 [3]. Sobetirome (GC-1) did not progress beyond Phase I for dyslipidemia but is being investigated for other indications (multiple sclerosis) via a prodrug approach [4].

drug safety cartilage toxicity thyromimetic adverse effects

Eprotirome (KB2115) CAS 355129-15-6: Validated Research and Industrial Application Scenarios


TRβ Selectivity Benchmarking and Cardiac-Sparing Thyromimetic Pharmacology

Eprotirome's 22-fold TRβ selectivity makes it an ideal reference compound for benchmarking the receptor selectivity of novel thyromimetics in development [1]. Its well-characterized binding profile (Ki values: TRβ 0.43 nM, TRα 9.6 nM) provides a quantitative standard for comparing TRβ/TRα selectivity ratios across compound libraries [2]. Researchers investigating structure-activity relationships (SAR) for liver-selective TRβ agonists can use eprotirome as a positive control with established selectivity metrics.

LDL and Lp(a) Lipid-Lowering Mechanism Studies in Statin-Add-On Models

Eprotirome's robust clinical data demonstrating 32% LDL reduction and 45-55% Lp(a) reduction when added to statin therapy provides a validated framework for studying TRβ-mediated lipid-lowering mechanisms in the context of standard-of-care therapy [3]. This scenario is particularly relevant for preclinical models evaluating novel thyromimetics intended for use as add-on therapy to statins or ezetimibe [4].

Hepatocyte Proliferation and Liver Regeneration Research

The finding that eprotirome induces hepatocyte proliferation within 18 hours without transaminase elevation or apoptosis positions it as a unique tool compound for studying TRβ-mediated liver regeneration pathways [5]. This application is relevant for researchers investigating liver recovery mechanisms following partial hepatectomy, transplantation, or toxin-induced injury, particularly where cardiac-sparing thyromimetic activity is desired [6].

Thyromimetic Safety Benchmarking and Cartilage Toxicity Screening

Eprotirome's well-documented cartilage toxicity in 12-month canine studies establishes it as an essential negative control for safety screening of next-generation TRβ agonists [7]. Pharmaceutical researchers developing novel thyromimetics can use eprotirome in comparative toxicology studies to validate that structural modifications have successfully eliminated the cartilage toxicity liability while retaining TRβ selectivity and lipid-lowering efficacy [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eprotirome

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.